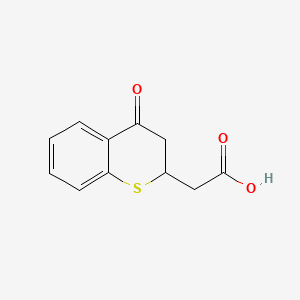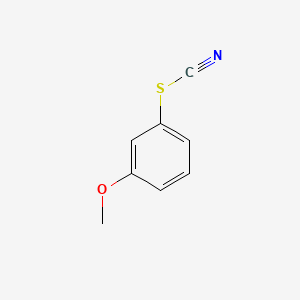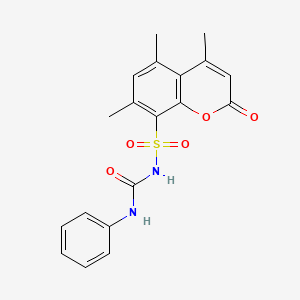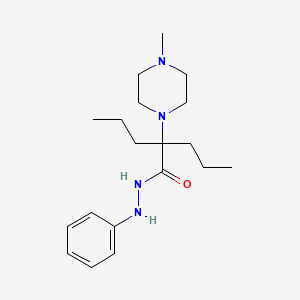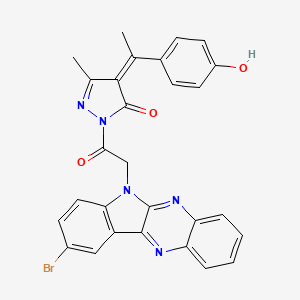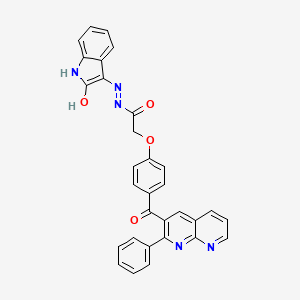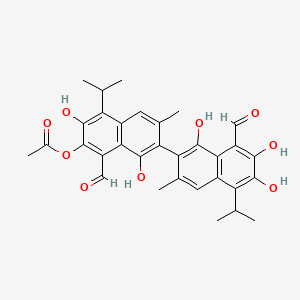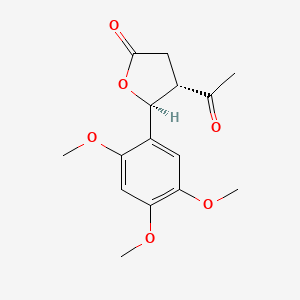
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- is a synthetic organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting with an appropriate aldehyde and ketone to form the furanone ring.
Acetylation: Introducing the acetyl group at the 4-position.
Methoxylation: Adding methoxy groups to the phenyl ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:
Catalysts: Using specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to maximize yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenation or nitration of the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), Nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-phenyl-: Lacks the methoxy groups on the phenyl ring.
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4-dimethoxyphenyl)-: Has fewer methoxy groups on the phenyl ring.
Uniqueness
2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(2,4,5-trimethoxyphenyl)-, (E)- is unique due to the presence of three methoxy groups on the phenyl ring, which may contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
88221-00-5 |
|---|---|
Formule moléculaire |
C15H18O6 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
(4S,5S)-4-acetyl-5-(2,4,5-trimethoxyphenyl)oxolan-2-one |
InChI |
InChI=1S/C15H18O6/c1-8(16)9-6-14(17)21-15(9)10-5-12(19-3)13(20-4)7-11(10)18-2/h5,7,9,15H,6H2,1-4H3/t9-,15+/m1/s1 |
Clé InChI |
GUJUVEHFTFNMRH-PSLIRLAXSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC(=O)O[C@@H]1C2=CC(=C(C=C2OC)OC)OC |
SMILES canonique |
CC(=O)C1CC(=O)OC1C2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




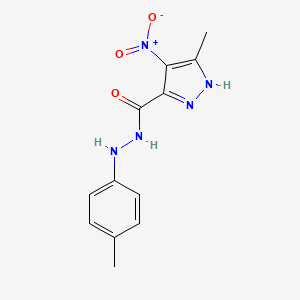
![(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one](/img/structure/B12730606.png)
